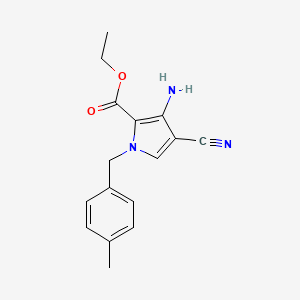
Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-amino-4-cyano-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H17N3O2
- CAS Number : 1038332-62-5
- IUPAC Name : this compound
- Molecular Weight : 283.33 g/mol
The compound features a pyrrole ring substituted with an amino group, a cyano group, and a 4-methylbenzyl moiety, which may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as antitumor agents. Research indicates that modifications in the structure of pyrrole compounds can significantly enhance their interaction with key biological targets such as epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR) .
The proposed mechanism of action for this compound involves:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation .
- Membrane Interaction : Pyrrole derivatives may intercalate into lipid bilayers, affecting membrane integrity and function, which could lead to increased cell permeability and apoptosis in cancer cells .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrrole Ring : This can be achieved via the condensation of appropriate aldehydes with α-amino acids or other nitrogen-containing compounds.
- Substitution Reactions : The introduction of the cyano and amino groups can be performed through nucleophilic substitution methods.
Case Studies
Several studies have reported on the biological activities of related pyrrole compounds:
- A study demonstrated that certain pyrrole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including colon cancer models .
Comparative Analysis Table
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyano-1-[(4-methylphenyl)methyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H17N3O2/c1-3-21-16(20)15-14(18)13(8-17)10-19(15)9-12-6-4-11(2)5-7-12/h4-7,10H,3,9,18H2,1-2H3 |
InChI Key |
JTSSXRBMOUDGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1CC2=CC=C(C=C2)C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















